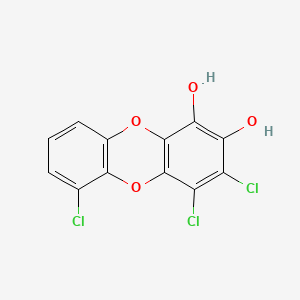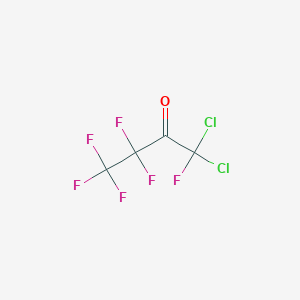
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one is a chemical compound with the molecular formula C4Cl2F6O It is a halogenated ketone, characterized by the presence of both chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one can be synthesized through several methods. One common approach involves the reaction of hexafluorobutyne with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated control systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one involves its interaction with various molecular targets. The compound’s halogen atoms can form strong bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modification of cellular pathways. The ketone group can also participate in reactions with amino acids and proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutane: Similar structure but lacks the ketone group.
1,1,1,3,3,3-Hexafluoropropan-2-one: Contains a similar ketone group but with fewer halogen atoms.
1,1,2,2-Tetrachloro-1,2-difluoroethane: Contains both chlorine and fluorine atoms but has a different carbon backbone.
Uniqueness
1,1-Dichloro-1,3,3,4,4,4-hexafluorobutan-2-one is unique due to its specific combination of chlorine and fluorine atoms along with the ketone functional group
Propiedades
Número CAS |
87375-48-2 |
|---|---|
Fórmula molecular |
C4Cl2F6O |
Peso molecular |
248.94 g/mol |
Nombre IUPAC |
1,1-dichloro-1,3,3,4,4,4-hexafluorobutan-2-one |
InChI |
InChI=1S/C4Cl2F6O/c5-3(6,9)1(13)2(7,8)4(10,11)12 |
Clave InChI |
CROPNACMOMFDMX-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(F)F)(F)F)C(F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


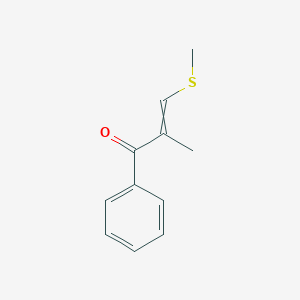

![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
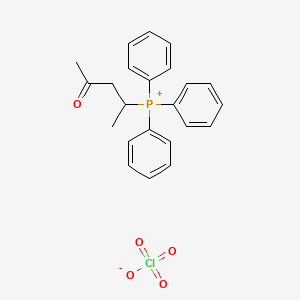
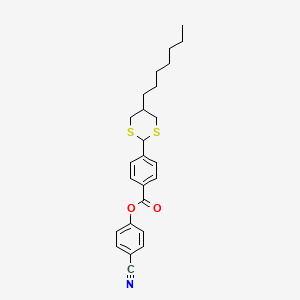
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)


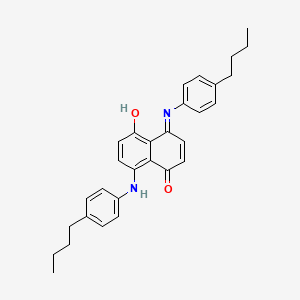
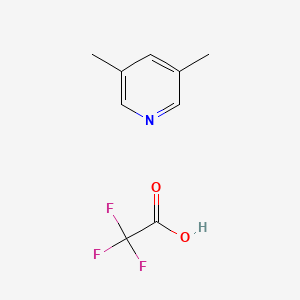
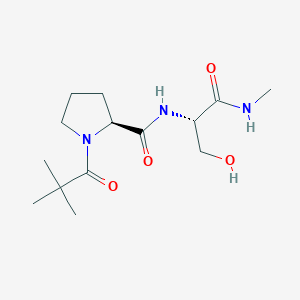
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
